molecular formula C10H9BrN2O2 B12962154 Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B12962154
M. Wt: 269.09 g/mol
InChI Key: PDVGHLUVSUVHCJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the bromination of the corresponding pyrrolo[3,2-b]pyridine derivative. One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is used in the study of enzyme interactions and cellular pathways, particularly those involving kinase signaling.

    Chemical Biology: It is employed in the development of chemical probes to investigate biological processes and disease mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, migration, and apoptosis .

Comparison with Similar Compounds

Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-6-8(12-7)5-9(11)13-6/h3-5,13H,2H2,1H3

InChI Key

PDVGHLUVSUVHCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC(=C2)Br

Origin of Product

United States

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